

GSK4027 negative control GSK4028 enantiomeric comparison

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Compound Focus: **GSK 4027**

Cat. No.: S529459

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GSK4027 & GSK4028: Basic Information

GSK4027 is a potent, cell-penetrant, and selective chemical probe designed to inhibit the bromodomains of two related epigenetic proteins: p300/CBP-associated factor (PCAF, also known as KAT2B) and general control nonderepressible 5 (GCN5, also known as KAT2A) [1] [2]. **GSK4028** is its enantiomeric negative control compound. The key difference is that while GSK4027 is pharmacologically active and binds the target bromodomains, GSK4028 is inactive due to its different three-dimensional structure, helping you rule out off-target effects in your experiments [1] [2].

Biochemical and Cellular Profiling Data

The table below summarizes the core quantitative data for GSK4027, which demonstrates its high potency and selectivity.

Parameter	Details
Primary Targets	PCAF (KAT2B) & GCN5 (KAT2A) bromodomains [3] [1]
Biochemical Potency (Ki)	1.4 nM for both PCAF and GCN5 (BROMOscan assay) [3] [1]

Parameter	Details
Biochemical Potency (IC ₅₀)	40 nM for PCAF (TR-FRET assay) [1]
Cellular Potency (IC ₅₀)	60 nM (NanoBRET target engagement in HEK293 cells) [3] [1]
Key Selectivity	>18,000-fold selective over BET family (e.g., BRD4); >70-fold selective over other bromodomains like BRPF1, BRPF3 [3] [1] [2]
Cellular Permeability	High (500 nm/s in an artificial membrane permeability assay) [4]
Cytotoxicity	Non-cytotoxic up to 200 μM (assessed by mitochondrial integrity, nuclear size, and membrane permeability) [1]

Experimental Protocols for Assay Validation

Here are methodologies for key experiments that validate the probe's function, as cited in the literature.

Biochemical Binding Assay (TR-FRET)

This protocol measures the direct binding of the compound to the PCAF bromodomain in a cell-free system [1] [4].

- **Assay Type:** Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- **Key Reagents:** Truncated PCAF bromodomain protein and a fluorescently tagged bromodomain ligand.
- **Procedure:** The compound (GSK4027) or control (GSK4028) is titrated into a mixture containing the PCAF protein and the fluorescent ligand. Displacement of the ligand by the compound is measured by a reduction in TR-FRET signal.
- **Expected Outcome:** GSK4027 should show potent, dose-dependent inhibition with an IC₅₀ of approximately 40 nM. GSK4028 should show no significant activity, confirming its role as a negative control.

Cellular Target Engagement (NanoBRET)

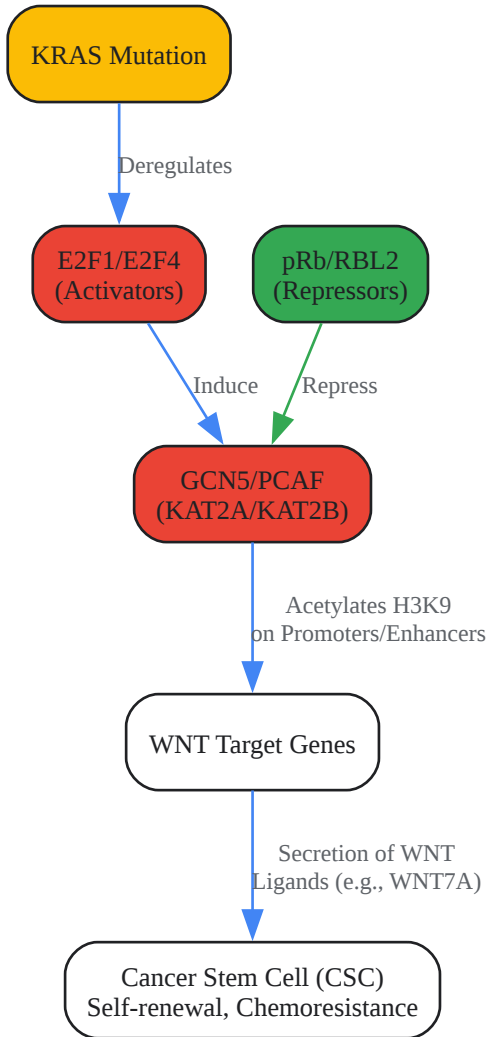
This protocol confirms that GSK4027 can engage its intended target in a live cellular context [3] [1].

- **Assay Type:** NanoLuc Binary Technology Resonance Energy Transfer (NanoBRET).
- **Cell Line:** HEK293 cells.
- **Engineering:** Cells are engineered to express two fusion proteins:
 - Full-length PCAF tagged with NanoLuc (a bright luminescent protein).
 - Histone H3.3 tagged with a HaloTag.
- **Principle:** In untreated cells, the PCAF-NanoLuc protein binds to the HaloTag-H3.3 histone, bringing the NanoLuc and HaloTag into close proximity. When a HaloTag ligand is added, a BRET signal occurs. If GSK4027 successfully enters the cell and binds the PCAF bromodomain, it disrupts this interaction, reducing the BRET signal.
- **Procedure:** Treat cells with a titration of GSK4027 or GSK4028. Measure the resulting BRET signal.
- **Expected Outcome:** GSK4027 will displace full-length PCAF from histone H3.3 with a cellular IC_{50} of approximately 60 nM. GSK4028 should show minimal displacement, validating its inactivity in cells.

Biological Context of PCAF/GCN5 Inhibition

The following diagram illustrates the signaling pathway regulated by PCAF/GCN5, which GSK4027 inhibits, and its role in cancer stem cell biology as identified in recent research [5].

GCN5/PCAF in WNT Signaling & Cancer Stemness



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Troubleshooting Common Experimental Issues

- **Unexpected cellular toxicity at low concentrations:** The probe is documented as non-cytotoxic up to 200 μ M [1]. If you observe toxicity at lower concentrations, it is likely due to off-target effects. **Solution:** Always run parallel experiments with the negative control **GSK4028**. If toxicity is seen with GSK4027 but not with GSK4028, it may be target-related. If both cause toxicity, the effect is likely non-specific and not related to PCAF/GCN5 inhibition.
- **Weak cellular phenotype despite potent biochemical binding:** A common issue is a drop-off between biochemical and cellular potency. **Solution:** First, verify your experimental system using the

NanoBRET cellular target engagement assay as a positive control to confirm the probe is working in your cells [3]. Ensure you are using a sufficiently high concentration; a starting point of 1-10 μM is often used to observe phenotypes, given the measured cellular IC_{50} of 60 nM.

- **Difficulty interpreting results due to dual PCAF/GCN5 inhibition:** A key limitation of GSK4027 is that it inhibits both PCAF and GCN5 with equal potency, making it hard to attribute effects to one specific protein [3]. **Solution:** This is an inherent constraint of the probe. Your experimental conclusions should state that the observed phenotypes are due to inhibition of the "PCAF/GCN5 bromodomain" function. Use genetic techniques (e.g., siRNA) to dissect the individual roles of PCAF versus GCN5 in your model system.

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